In Vitro Potency: Tebipenem MIC90 Against ESBL/AmpC-Producing E. coli vs. Intravenous Carbapenems
Against 274 bloodstream infection isolates of ESBL- and AmpC-producing E. coli, the MIC90 of tebipenem was 0.03 mg/L, which was equivalent to meropenem (0.03 mg/L) and 2-fold lower than doripenem (0.06 mg/L). Critically, tebipenem MIC90 was 8-fold lower than imipenem (0.25 mg/L) and 4-fold lower than ertapenem (0.12 mg/L) against the same isolate collection [1]. For K. pneumoniae (n=42), tebipenem MIC90 was 0.125 mg/L, which was 4-fold lower than imipenem (0.5 mg/L) and 2-fold lower than ertapenem (0.25 mg/L) [1].
| Evidence Dimension | In vitro antimicrobial potency (MIC90) |
|---|---|
| Target Compound Data | E. coli MIC90 = 0.03 mg/L; K. pneumoniae MIC90 = 0.125 mg/L |
| Comparator Or Baseline | Meropenem: E. coli MIC90 = 0.03 mg/L; Imipenem: E. coli MIC90 = 0.25 mg/L, K. pneumoniae MIC90 = 0.5 mg/L; Ertapenem: E. coli MIC90 = 0.12 mg/L, K. pneumoniae MIC90 = 0.25 mg/L |
| Quantified Difference | Tebipenem MIC90 8-fold lower than imipenem and 4-fold lower than ertapenem against E. coli; 4-fold lower than imipenem and 2-fold lower than ertapenem against K. pneumoniae |
| Conditions | Broth microdilution testing against 274 ESBL- and AmpC-producing E. coli isolates and 42 K. pneumoniae isolates from bloodstream infections |
Why This Matters
For scientific procurement, this demonstrates that tebipenem maintains potent in vitro activity against ESBL/AmpC producers comparable to or exceeding intravenous carbapenems, validating its suitability for oral step-down or de-escalation therapy without sacrificing antimicrobial coverage.
- [1] Boutzoukas AE, et al. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections. JAC Antimicrob Resist. 2022;4(5):dlac105. View Source
